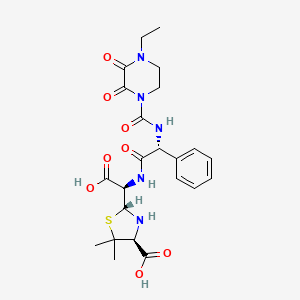
Serotonin β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serotonin β-D-Glucuronide is a metabolite of 5-Hydroxytryptamine, also known as Serotonin . It is produced by the glucuronidation of serotonin .
Synthesis Analysis
The synthesis of Serotonin β-D-Glucuronide involves the process of glucuronidation. This process is carried out by the UDP-glucuronosyltransferases (UGTs) family of enzymes. They catalyze the formation of β-D-glucuronides from structurally unrelated substances by the linkage of glucuronic acid from the high energy donor, UDP-α-D-glucuronic acid .Chemical Reactions Analysis
The chemical strategy of glucuronidation, which is involved in the formation of Serotonin β-D-Glucuronide, is to create a good electrophile by providing a good leaving group on a hydrophilic co-factor .Physical And Chemical Properties Analysis
Serotonin β-D-Glucuronide has a molecular weight of 352.34. It has a melting point of 205-212°C (dec.) and a predicted boiling point of 711.3±60.0 °C. It has a predicted density of 1.607±0.06 g/cm3. It is slightly soluble in DMSO, Methanol, and Water .Wissenschaftliche Forschungsanwendungen
Therapeutic Significance of β-Glucuronidase Activity
Research highlights the role of β-glucuronidase, an enzyme responsible for the catalytic deconjugation of β-D-glucuronides, suggesting its potential as a molecular target for therapeutic applications. The enzyme's activity in body fluids could serve as a biomarker for certain pathological conditions. The development of potent inhibitors to modulate β-glucuronidase activity, particularly in human intestinal microbiota, is a significant focus, given its implications in colon carcinogenesis and drug-induced toxicities (Awolade et al., 2019).
Modulation of Serotonin Neurotransmission
The intricate relationship between serotonin neurotransmission and various neurological and psychiatric conditions underscores the importance of serotonin modulation. Serotonin's diverse functions are mediated through different receptor subtypes and signaling pathways, with implications for therapeutic interventions targeting these pathways. The modulation of serotonin neurotransmission, particularly through glycogen synthase kinase-3 (GSK3), presents a potential target for treating neuropsychiatric diseases associated with abnormal serotonin function (Polter & Li, 2011).
Pharmacogenetics of Antidepressant Treatment
The genetic basis of antidepressant response, particularly in relation to the serotonin transporter gene, underscores the relevance of serotonin in pharmacogenetic studies. Identifying genetic polymorphisms associated with antidepressant response can guide the development of personalized treatment strategies. This approach highlights the critical role of serotonin in the pharmacogenetics of mood disorders and the therapeutic potential of targeting serotonin pathways (Serretti & Artioli, 2004).
Role of Serotonin in Gastrointestinal Motility
Serotonin's signaling in the gut, through its action on enterocytes, smooth muscles, and enteric neurons, plays a vital role in gastrointestinal motility and disorders such as irritable bowel syndrome (IBS). The modulation of serotonin signaling pathways offers therapeutic potential for managing IBS and related gastrointestinal conditions (Sikander, Rana, & Prasad, 2009).
Serotonin and Glucose/Lipid Metabolism
Peripheral serotonin's role in glucose and lipid metabolism emphasizes the potential of serotonin as a target for treating metabolic disorders. The modulation of peripheral serotonin levels and signaling pathways could offer new insights and therapeutic strategies for addressing glucose and lipid metabolism disorders (Watanabe, Rose, & Aso, 2011).
Wirkmechanismus
Target of Action
Serotonin β-D-Glucuronide is a metabolite of serotonin , a neurotransmitter that plays a crucial role in various physiological processes and pathogenic conditions . Serotonin acts via numerous types of receptors, including 5-HT receptors in both the brain and gut . These receptors are the primary targets of Serotonin β-D-Glucuronide.
Mode of Action
In the periphery, serotonin influences muscle motility in the gut, bronchi, uterus, and vessels directly and through neurons . It is plausible that Serotonin β-D-Glucuronide may have similar interactions with its targets.
Biochemical Pathways
Serotonin synthesis starts from hydroxylation of orally delivered tryptophan, followed by decarboxylation . This process involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase (TPH), which is found both in cytosolic and particulate brain cell fractions . The subsequent metabolic step involves the decarboxylation of 5-hydroxytryptophan by the action of the cytosolic enzyme L-aromatic amino acid decarboxylase . Serotonin β-D-Glucuronide, being a metabolite of serotonin, is likely involved in these pathways.
Pharmacokinetics
Serotonin must be synthesized de novo from tryptophan at the destinations of its action because it is almost fully metabolized before being absorbed . The metabolism of serotonin is carried out primarily by the outer mitochondrial membrane enzyme monoamine oxidase (MAO) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Serotonin β-D-Glucuronide involves the glucuronidation of serotonin using glucuronic acid as a glucuronide donor. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).", "Starting Materials": [ "Serotonin", "Glucuronic acid", "UDP-glucuronosyltransferase enzyme" ], "Reaction": [ "Step 1: Dissolve serotonin in an aqueous buffer solution at pH 7.4.", "Step 2: Add glucuronic acid and UDP-glucuronosyltransferase enzyme to the solution.", "Step 3: Incubate the mixture at 37°C for several hours.", "Step 4: Purify the product by chromatography or other appropriate methods.", "Step 5: Characterize the product by spectroscopic and analytical methods." ] } | |
CAS-Nummer |
18186-43-1 |
Produktname |
Serotonin β-D-Glucuronide |
Molekularformel |
C16H20N2O7 |
Molekulargewicht |
352.343 |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI-Schlüssel |
QALKNDMLQRCLGT-JHZZJYKESA-N |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Synonyme |
3-(2-Aminoethyl)-1H-indol-5-yl β-D-Glucopyranosiduronic acid; 5-Hydroxytryptamine O-Glucuronide; 5-Hydroxytryptamine Glucuronide; |
Herkunft des Produkts |
United States |
Q & A
Q1: How does the gut microbiota influence levels of free serotonin in the gastrointestinal tract?
A1: The research demonstrates that the gut microbiota plays a crucial role in regulating free serotonin levels in the GI tract []. Bacteria within the gut possess enzymes, such as β-glucuronidase, which can cleave Serotonin β-D-glucuronide (5-HT-GLU), a conjugated form of serotonin []. This cleavage results in the release of free serotonin []. The study showed that germ-free mice, lacking gut microbiota, exhibited no detectable β-glucuronidase activity, highlighting the microbial origin of this enzymatic activity []. Furthermore, factors impacting the composition and activity of the gut microbiota, such as antibiotic administration, were shown to directly influence β-glucuronidase activity and consequently, free serotonin levels []. This underscores the significant interplay between the gut microbiota, its enzymatic activity, and the availability of free serotonin in the gastrointestinal tract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



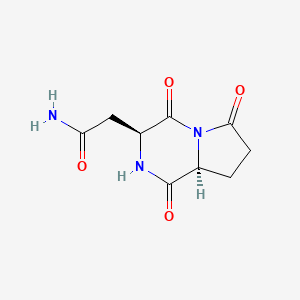
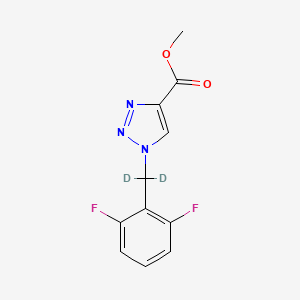
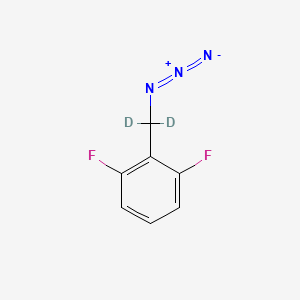
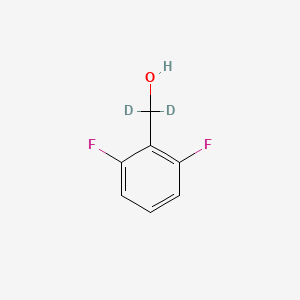
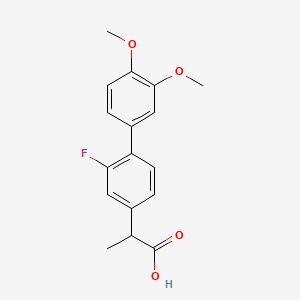
![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
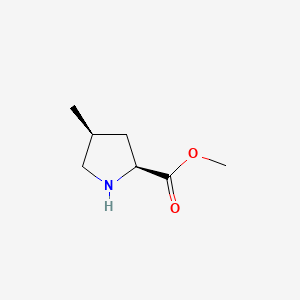


![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
